molecular formula C12H9N3OS B8374967 2-Amino-5-(4-cyanophenyl)-3-thiophenecarboxamide

2-Amino-5-(4-cyanophenyl)-3-thiophenecarboxamide

Cat. No. B8374967
M. Wt: 243.29 g/mol
InChI Key: DYNCDVZYZWIVST-UHFFFAOYSA-N
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Patent
US07358376B2

Procedure details

2-Acetylamino-3-cyano-5-(4-cyanophenyl)thiophene (470 mg) was heated at reflux in ethanol (15 ml) and concentrated sulphuric acid (1.5 ml) for 2.5 h. The reaction mixture was cooled and concentrated under reduced pressure. The residue was basified with 2N sodium hydroxide, with cooling, and the product was filtered off and dried (360 mg).
Name
2-Acetylamino-3-cyano-5-(4-cyanophenyl)thiophene
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[S:6][C:7]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=2)=[CH:8][C:9]=1[C:10]#[N:11])(=O)C.S(=O)(=O)(O)[OH:21]>C(O)C>[NH2:4][C:5]1[S:6][C:7]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#[N:19])=[CH:14][CH:13]=2)=[CH:8][C:9]=1[C:10]([NH2:11])=[O:21]

Inputs

Step One
Name
2-Acetylamino-3-cyano-5-(4-cyanophenyl)thiophene
Quantity
470 mg
Type
reactant
Smiles
C(C)(=O)NC=1SC(=CC1C#N)C1=CC=C(C=C1)C#N
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
FILTRATION
Type
FILTRATION
Details
the product was filtered off
CUSTOM
Type
CUSTOM
Details
dried (360 mg)

Outcomes

Product
Name
Type
Smiles
NC=1SC(=CC1C(=O)N)C1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.